![molecular formula C16H10ClN3O2 B3718825 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3718825.png)
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Overview
Description
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile, also known as CKD-516, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is still not fully understood. However, it has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and lipoxygenase (LOX). It has also been shown to modulate the activity of several signaling pathways such as MAPK, NF-κB, and JAK/STAT.
Biochemical and Physiological Effects
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several potential applications in the field of medicine. One possible direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is a novel compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c1-9-2-4-12(22-9)6-10(8-18)15-19-14-5-3-11(17)7-13(14)16(21)20-15/h2-7H,1H3,(H,19,20,21)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLOVEMZKAAYHY-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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